Arginine aspartate
Overview
Description
Arginine aspartate is a salt composed of L-Arginine combined with Aspartic Acid . This combination helps cut lactic acid build-up and regulates nitric oxide levels in the body to increase endurance . It is formulated in bodybuilding products and in different types of foods . Arginine aspartate is an ingredient in products indicated to treat exhaustion during stress, endurance sports, or in the elderly .
Synthesis Analysis
Arginine is the amino acid with the formula (H2N)(HN)CN(H)(CH2)3CH(NH2)CO2H . It is produced endogenously by a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of NO from the amino acid arginine .
Molecular Structure Analysis
The molecular formula of Arginine aspartate is C10H21N5O6 . Its average mass is 307.304 Da and its monoisotopic mass is 307.149170 Da .
Chemical Reactions Analysis
Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations . The effects of Arginine aspartate on opalescence of IgG solutions resulted from its unique structure, which comprises an amino acid main chain, a guanidinium group, and a counter ion .
Physical And Chemical Properties Analysis
The molecular formula of Arginine aspartate is C10H21N5O6 . Its average mass is 307.304 Da and its monoisotopic mass is 307.149170 Da .
Scientific Research Applications
Nutritional and Therapeutic Applications : Arginine and aspartate, as dipeptides, show potential for nutritional and therapeutic applications due to their physiological functions. Arginine aspartate may offer higher bioavailability compared to amino acid mixtures, suggesting its use in cardiovascular, genitourinary, gastrointestinal, and immune disorders (Sallam & Steinbüchel, 2010).
Impact on Athletes : A study on endurance-trained runners found that chronic supplementation with arginine aspartate did not show metabolic benefits and led to a significant reduction in total plasma amino acid levels. This raises questions about the effectiveness of arginine aspartate as a nutritional ergogenic aid (Colombani et al., 1999).
Cancer Research : Arginine plays a critical role in cancer metabolism, and its depletion can be a therapeutic strategy. Over 70% of tumors suppress arginine synthesis, making them dependent on external arginine. Arginine aspartate could have implications in arginine-deprivation therapy for cancer treatment (Chen et al., 2021).
Wound Healing and Immune Function : Arginine aspartate enhances wound healing and lymphocyte immune responses in humans. It was shown to significantly increase collagen deposition in wounds and improve lymphocyte mitogenesis, suggesting benefits in clinical wound healing and immune enhancement (Barbul et al., 1990).
Exercise and Substrate Metabolism : Supplementation with arginine aspartate lowered blood lactate levels and oxygen consumption during submaximal exercise, indicating enhanced fat oxidation and improved work efficiency. This suggests potential benefits for athletes and patients in terms of increased exercise tolerance and capacity (Burtscher et al., 2005).
No Ergogenic Effects in Athletes : A review found no significant impact of arginine aspartate on metabolism, endocrine system, or performance in athletes. This challenges the notion of arginine aspartate as an effective supplement for enhancing athletic performance (Knechtle & Bosch, 2008).
Pharmaceutical and Biotechnological Applications : Arginine aspartate has applications in biotechnology and the pharmaceutical industry, such as in the production of cationic hydrogels, nutraceuticals, antimicrobials, and therapeutic compositions for dental sensitivity. Its derivatives also have potential in the treatment of Parkinson’s disease and other conditions (Ahmed et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884415 | |
Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7675-83-4 | |
Record name | Arginine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine aspartate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-aspartic acid, compound with L-arginine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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